

Part 1: Mechanistic Overview & Logical Architecture

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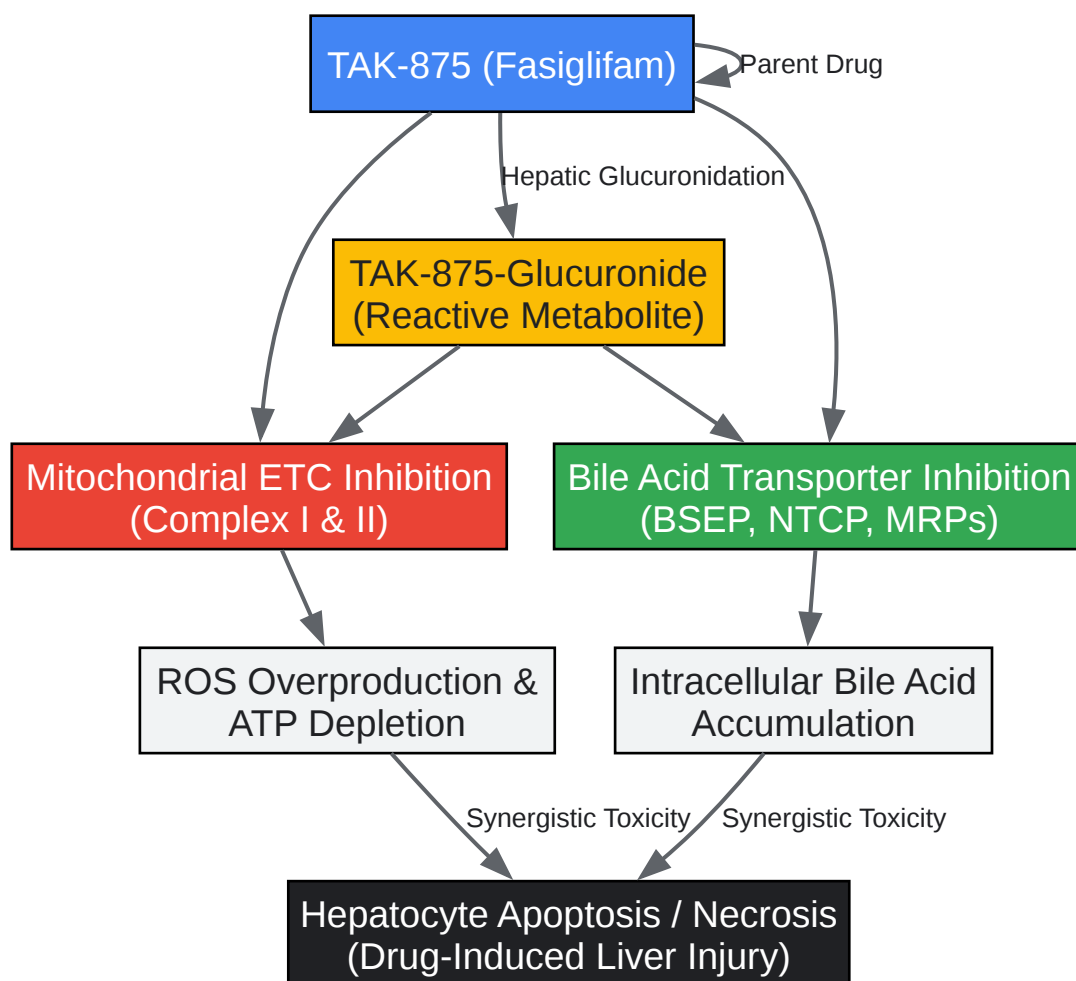
Compound of Interest

Compound Name: *TAK-875 Hemihydrate*

Cat. No.: *B8050781*

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The hepatotoxicity of TAK-875 is not driven by a single pathway, but rather a synergistic collapse of cellular homeostasis. TAK-875 and its primary reactive metabolite, TAK-875-acyl-glucuronide (TAK-875-Glu), simultaneously inhibit mitochondrial electron transport chain (ETC) complexes and hepatobiliary bile acid (BA) transporters[2][3].



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TAK-875-induced mitochondrial dysfunction and bile acid accumulation pathways driving DILI.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: How exactly does TAK-875 disrupt mitochondrial bioenergetics in hepatocytes? TAK-875 and TAK-875-Glu directly inhibit mitochondrial ETC Complexes I and II[2][4]. By choking the electron flow, the drug prevents the maintenance of the mitochondrial membrane potential. This manifests as a dose-dependent reduction in the basal Oxygen Consumption Rate (OCR) and a severe depletion of maximal respiratory capacity and cellular ATP at concentrations $\geq 10 \mu\text{M}$ [5] [6].

Q2: Why do some of our assays show TAK-875 induces Reactive Oxygen Species (ROS), while others do not? This is a known discrepancy dependent on the experimental model. In 2D HepG2 monolayers, TAK-875 significantly increases intracellular ROS, which can be successfully attenuated by the antioxidant N-acetylcysteine (NAC)[7]. However, Quantitative Systems Toxicology (QST) models (like DILIsym) and certain primary human hepatocyte studies have noted a lack of acute ROS production, suggesting that baseline ETC inhibition combined with bile acid accumulation is the primary driver of apoptosis in those specific models[1]. For chronic physiological ROS detection, 3D Liver-Chip models exposed to TAK-875 over 14 days are recommended[8].

Q3: Does the TAK-875-Glucuronide metabolite play a significant role in mitochondrial toxicity? Yes. TAK-875 undergoes hepatic glucuronidation to form a reactive acyl-glucuronide. This metabolite is exceptionally potent; it inhibits the efflux transporter MRP3 with an IC50 of ~0.21 μM [2][9]. By inhibiting MRPs, the liver accumulates both bile acids and the TAK-875-Glu metabolite itself, creating a toxic feedback loop that exacerbates mitochondrial suppression[2]. Furthermore, it contributes to a high covalent binding burden (2.0 mg/day), which exceeds the 1 mg/day threshold considered a high risk for DILI[2][9].

Part 3: Quantitative Data Summary

Use the following benchmark data to validate your internal assay sensitivities. If your calculated IC50s or effect thresholds deviate significantly from these values, refer to the Troubleshooting Guide.

Compound	Target / Parameter	Experimental Model	Observed Effect / IC50
TAK-875	Mitochondrial Respiration (OCR)	HepG2 / Primary Hepatocytes	Dose-dependent reduction at $\geq 10 \mu\text{M}$ [5][6]
TAK-875	BSEP (Efflux Transporter)	Human Membrane Vesicles	Mixed Inhibition[3]
TAK-875	NTCP (Influx Transporter)	Overexpressing Cells	Competitive Inhibition[3]
TAK-875-Glu	MRP3 (Efflux Transporter)	Human Membrane Vesicles	IC50 $\sim 0.21 \mu\text{M}$ [2][9]
TAK-875	Covalent Binding Burden	Primary Hepatocytes	2.0 mg/day (DILI risk $> 1 \text{ mg/day}$)[2][9]

Part 4: Troubleshooting Guide for In Vitro Assays

Issue 1: High variability or lack of response in basal OCR during Seahorse XF assays.

- **Causality:** TAK-875 is highly lipophilic and binds extensively to serum proteins. If your assay media contains standard FBS or BSA, the proteins will act as a "sink," masking the free fraction of the drug and artificially lowering its apparent toxicity.
- **Resolution:** You must use protein-free media during the 1-hour equilibration and the assay itself[6]. Additionally, ensure your cell seeding density yields an 80-90% confluent monolayer; over-confluent cells shift their metabolic reliance toward glycolysis, blunting the OCR drop.

Issue 2: False negatives or high background noise in ROS detection (DCF-DA assay).

- **Causality:** DCF-DA is highly light-sensitive and can be rapidly extruded by cellular efflux pumps—the very pumps that TAK-875 interacts with. This can lead to erratic intracellular retention of the fluorescent probe.
- **Resolution:** Always run a positive control (e.g., 20 mM APAP or 100 μM H₂O₂) and a rescue control (5 mM NAC)[7]. Read fluorescence immediately after treatment.

Issue 3: Inconsistent Mitochondrial Membrane Potential (TMRM) readings.

- Causality: TMRM is a cationic dye that accumulates in active mitochondria. Acute (1-2 hour) exposure to TAK-875 may not immediately collapse the potential if the cells compensate via glycolysis.
- Resolution: Extend the exposure time. Studies utilizing human Liver-Chips demonstrate that a dose-related and time-dependent redistribution of TMRM is most reliably detected after 1 week of continuous 10 μM TAK-875 treatment[8].

Part 5: Standardized Experimental Protocols

Protocol A: Seahorse XF Mitochondrial Stress Test for TAK-875

This protocol is designed as a self-validating system to isolate specific sites of mitochondrial failure.



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Step-by-step experimental workflow for Seahorse XF mitochondrial stress test.

- Cell Preparation: Seed HepG2 cells or primary human hepatocytes in an XF96 microplate. Allow 24 hours for attachment.
- Compound Treatment: Treat cells with a concentration gradient of TAK-875 (0.1 μM to 100 μM) to bracket the clinical human (approx. 4.4 μM)[6].
- Equilibration (Critical Step): Wash and replace media with protein-free XF base media. Incubate in a

-free incubator for 1 hour at 37°C[6]. Causality: Bicarbonate buffering from standard incubators masks the Extracellular Acidification Rate (ECAR);

-free conditions ensure accurate baseline measurements.

- Basal OCR Measurement: Run 3 cycles of mix/measure.
 - Validation Checkpoint: Ensure basal OCR is >50 pmol/min. If lower, cell health is compromised prior to drug action.
- Oligomycin Injection (1 μM): Inhibits ATP synthase (Complex V). Causality: This isolates the proton leak from ATP-linked respiration, showing if TAK-875 has already depleted ATP production[5].
- FCCP Injection (0.5 - 1 μM): An uncoupling agent that collapses the proton gradient. Causality: Forces the ETC to work at maximum capacity. TAK-875 will show a severe dose-dependent reduction in this maximal respiratory capacity[2][5].
- Rotenone/Antimycin A Injection (0.5 μM): Inhibits Complexes I and III. Causality: Shuts down mitochondrial respiration completely, allowing you to subtract non-mitochondrial oxygen consumption from your data.

Protocol B: Intracellular ROS Measurement (DCF-DA Assay)

- Treatment: Expose HepG2 cells to 100 μM and 200 μM TAK-875 for 24 hours[7].
- Control Setup (Self-Validation):
 - Positive Control: 100 μM (10 min) or 20 mM APAP (24h)[7].
 - Rescue Control: Co-treat a subset of TAK-875 wells with 5 mM N-acetylcysteine (NAC)[7]. Causality: NAC acts as a glutathione precursor. If the fluorescence drops in the NAC wells, it proves the signal is genuine ROS and not drug autofluorescence.
- Probe Incubation: Wash cells and incubate with 10 μM DCF-DA for 30 minutes in the dark.

- Detection: Measure fluorescence immediately (Excitation: 485 nm, Emission: 535 nm).

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